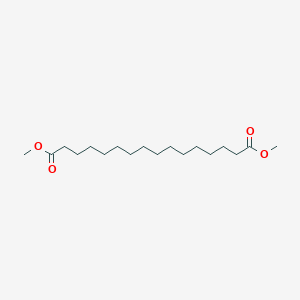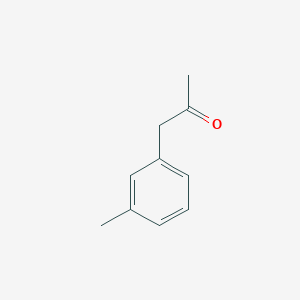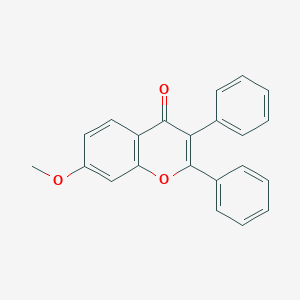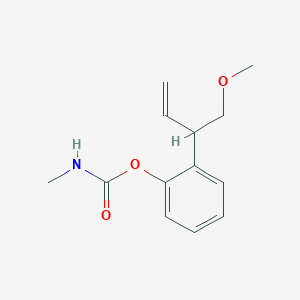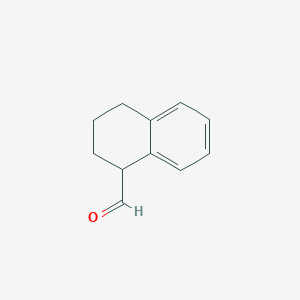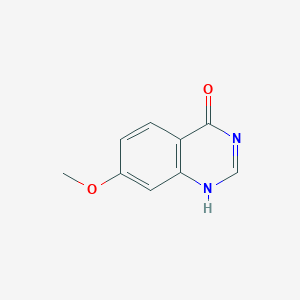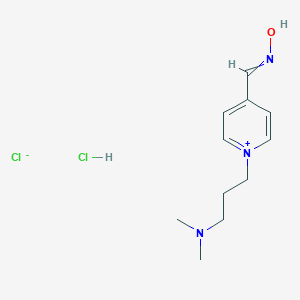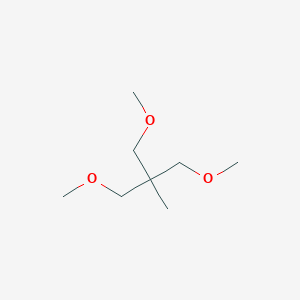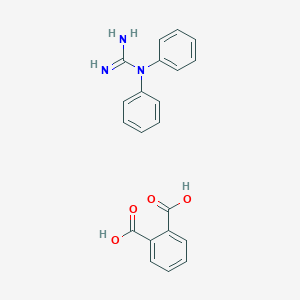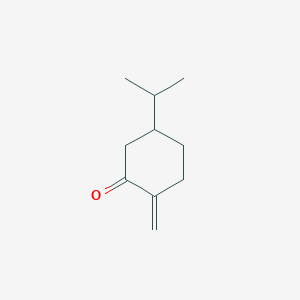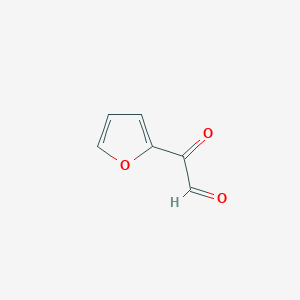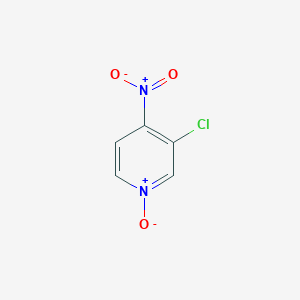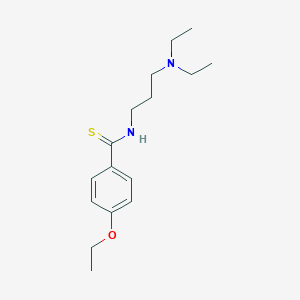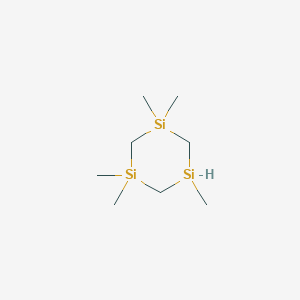
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane, also known as PTMS, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. PTMS is a colorless liquid with a molecular formula of C8H24Si3 and a molecular weight of 220.53 g/mol. It is highly reactive and has been widely used in various scientific fields, including materials science, chemical synthesis, and biomedical research.
Mechanism Of Action
The mechanism of action of 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane is not well understood. However, it is believed that 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane acts as a nucleophile in chemical reactions, attacking electrophilic centers in organic molecules. It is also believed that 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane can act as a Lewis acid, accepting electron pairs from other molecules.
Biochemical And Physiological Effects
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has also been shown to have low acute toxicity in animal studies.
Advantages And Limitations For Lab Experiments
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a reducing agent in organic synthesis. It is also a versatile precursor for the synthesis of various organosilicon compounds. However, 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has some limitations for lab experiments. It is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reducing agents and precursors.
Future Directions
There are several future directions for the use of 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane in scientific research. One potential application is in the production of silicone elastomers with improved mechanical properties. Another potential application is in the synthesis of novel organosilicon compounds with unique chemical and physical properties. 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane may also have potential applications in the field of catalysis, as a Lewis acid catalyst for various chemical reactions. Further research is needed to fully understand the potential applications of 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane in scientific research.
Synthesis Methods
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane can be synthesized through several methods, including the reaction of trichlorosilane with magnesium and methyl chloride, the reaction of trichlorosilane with sodium and methyl chloride, and the reaction of trichlorosilane with lithium and methyl chloride. The most common method of synthesizing 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane is through the reaction of trichlorosilane with magnesium and methyl chloride.
Scientific Research Applications
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has been extensively used in scientific research due to its unique chemical properties. It has been used as a reducing agent in organic synthesis, as a curing agent in the production of silicone rubber, and as a crosslinking agent in the production of silicone elastomers. 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has also been used as a precursor for the synthesis of various organosilicon compounds, including siloxanes, silazanes, and silanes.
properties
CAS RN |
17882-80-3 |
|---|---|
Product Name |
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane |
Molecular Formula |
C8H22Si3 |
Molecular Weight |
202.52 g/mol |
IUPAC Name |
1,1,3,3,5-pentamethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C8H22Si3/c1-9-6-10(2,3)8-11(4,5)7-9/h9H,6-8H2,1-5H3 |
InChI Key |
FDBLCTDNVYXBCP-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |
Canonical SMILES |
C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |
synonyms |
1,1,3,3,5-Pentamethyl-1,3,5-trisilacyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
